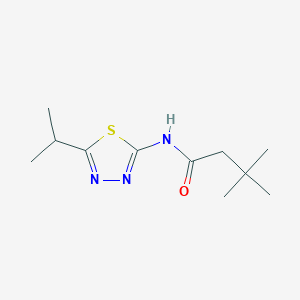
5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as Morin hydrate, is a natural flavonoid that has been widely studied for its potential therapeutic applications. It is a yellow crystalline powder that is soluble in water and ethanol. Morin hydrate has been found to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one hydrate is not fully understood, but it is believed to involve multiple pathways. This compound hydrate has been found to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. This compound hydrate has also been found to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects
This compound hydrate has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. This compound hydrate has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound hydrate has been found to protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one hydrate in lab experiments is its wide range of pharmacological activities. This compound hydrate has been found to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile compound for research purposes. However, one limitation of using this compound hydrate in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one hydrate. One area of research is the development of novel formulations of this compound hydrate that improve its solubility and bioavailability. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological activities of this compound hydrate. Further research is also needed to determine the safety and efficacy of this compound hydrate in human clinical trials. Overall, this compound hydrate is a promising natural compound with potential therapeutic applications in various diseases.
合成法
5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one hydrate can be synthesized using various methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 2-acetylthiophene with 3,4-dimethoxybenzaldehyde and morpholine in the presence of a catalyst. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce this compound hydrate. Plant extraction involves the isolation of this compound hydrate from plants such as Morus alba (white mulberry) and Maclura pomifera (osage orange).
科学的研究の応用
5-(3-hydroxy-4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one hydrate has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. This compound hydrate has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound hydrate has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
特性
IUPAC Name |
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-20-12-3-2-10(8-11(12)18)9-13-14(19)16-15(22-13)17-4-6-21-7-5-17/h2-3,8-9,18H,4-7H2,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCFRVDMRBMHEM-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)

![2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)
![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)

![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)

![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)

![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)